methyl 3-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)propanoate

Description

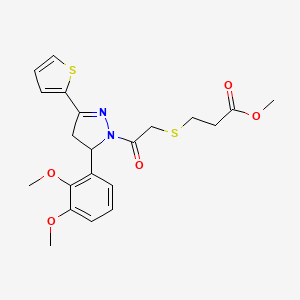

This compound is a pyrazoline derivative featuring a 2,3-dimethoxyphenyl group at position 5 of the pyrazoline ring, a thiophen-2-yl substituent at position 3, and a methyl propanoate thioether side chain. Pyrazolines are well-documented for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The 2,3-dimethoxyphenyl moiety may enhance lipophilicity and membrane permeability, while the thiophene group contributes to π-π stacking interactions in biological targets . The thioether linkage (C-S-C) is structurally analogous to compounds with improved metabolic stability compared to ethers .

Properties

IUPAC Name |

methyl 3-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S2/c1-26-17-7-4-6-14(21(17)28-3)16-12-15(18-8-5-10-30-18)22-23(16)19(24)13-29-11-9-20(25)27-2/h4-8,10,16H,9,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKWRIXTFMGIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSCCC(=O)OC)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)propanoate, with the CAS number 403843-49-2, is a complex organic compound notable for its intricate structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups, including:

- Pyrazole ring : Known for various therapeutic activities such as anti-inflammatory and anticancer effects.

- Thiophene moiety : Often associated with antimicrobial and antifungal properties.

- Dimethoxyphenyl group : Contributes to the compound's lipophilicity and potential bioactivity.

Molecular Formula : CHNOS

Molecular Weight : 448.6 g/mol

Antimicrobial Properties

Research indicates that derivatives of pyrazoles, including those containing thiophene groups, exhibit significant antimicrobial activity. The structural similarity of this compound to known bioactive compounds suggests potential efficacy against various pathogens. Preliminary studies have shown promising results in inhibiting bacterial growth in vitro.

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The presence of the pyrazole ring in this compound may contribute to its ability to inhibit inflammatory mediators. In vitro assays have demonstrated that compounds with similar structures can reduce the production of pro-inflammatory cytokines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound's structural features may allow it to interact with cancer cell signaling pathways. For instance, certain pyrazole derivatives have shown efficacy in inhibiting PI3K (phosphoinositide 3-kinase), a key player in cancer cell proliferation.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of several pyrazole derivatives against common bacterial strains using the microplate Alamar Blue assay. The results indicated that compounds structurally related to this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A | Staphylococcus aureus | 15 |

| B | Escherichia coli | 12 |

| C | Pseudomonas aeruginosa | 10 |

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of related compounds were assessed through cytokine profiling in lipopolysaccharide-stimulated macrophages. The findings revealed that these compounds significantly reduced levels of TNF-alpha and IL-6, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural similarities and differences:

Key Observations :

- Pyrazoline vs. Thiazolidinone/Thiazole Cores: The target compound’s pyrazoline ring is associated with conformational rigidity and hydrogen-bonding capacity, whereas thiazolidinones (e.g., ) offer additional hydrogen-bond acceptors (C=O, C=S) for target binding.

- Substituent Effects : The 2,3-dimethoxyphenyl group in the target compound may confer higher lipophilicity (logP ~3.5 estimated) compared to 4-methoxyphenyl analogs (logP ~2.8) . Thiophene (logP ~2.1) is less polar than benzothiazole (logP ~2.9) .

- Side Chain Diversity: The methyl propanoate thioether in the target compound balances solubility (ester) and stability (thioether), contrasting with carboxylic acid derivatives (e.g., ) that may exhibit higher aqueous solubility but lower membrane permeability.

Pharmacological and Physicochemical Properties

Notes:

- Thiazolidinone derivatives (e.g., ) exhibit antimicrobial and antitumor activities due to their ability to inhibit enzymes like dihydrofolate reductase .

- Carboxylic acid derivatives (e.g., ) show improved solubility but require prodrug strategies (e.g., esterification) for bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.